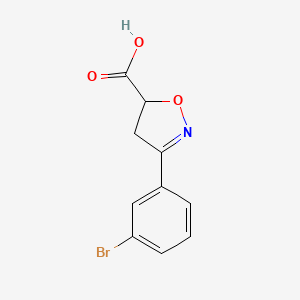

Acide 3-(3-bromophényl)-4,5-dihydroisoxazole-5-carboxylique

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(3-Bromophenyl)-4,5-dihydroisoxazole-5-carboxylic acid is a chemical compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Applications De Recherche Scientifique

3-(3-Bromophenyl)-4,5-dihydroisoxazole-5-carboxylic acid has several scientific research applications:

Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural features.

Medicine: Research into its potential therapeutic applications, such as anti-inflammatory or anticancer properties, is ongoing.

Mécanisme D'action

Target of Action

It’s worth noting that compounds with similar structures have been known to interact with various biological targets .

Mode of Action

Compounds with similar structures have been known to undergo reactions such as oxidative addition and transmetalation .

Biochemical Pathways

Compounds with similar structures have been known to participate in suzuki–miyaura (sm) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Pharmacokinetics

A study on a similar compound revealed that it reached a maximum concentration (cmax) of 56865 ± 12214 ng/mL 100 ± 045 h after oral administration .

Result of Action

Compounds with similar structures have been known to exhibit various biological activities .

Action Environment

It’s worth noting that the success of similar compounds in reactions like suzuki–miyaura (sm) cross-coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions .

Analyse Biochimique

Biochemical Properties

3-(3-Bromophenyl)-4,5-dihydroisoxazole-5-carboxylic acid plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. This compound has been shown to interact with penicillin biosynthetic enzymes, thereby inhibiting their activity . The interaction between 3-(3-Bromophenyl)-4,5-dihydroisoxazole-5-carboxylic acid and these enzymes is primarily through the bromophenyl group, which forms a stable complex with the active site of the enzyme, preventing substrate binding and subsequent catalysis. Additionally, the carboxylic acid group of the compound can form hydrogen bonds with amino acid residues in the enzyme’s active site, further stabilizing the inhibitory complex.

Metabolic Pathways

3-(3-Bromophenyl)-4,5-dihydroisoxazole-5-carboxylic acid is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound has been shown to inhibit glycolytic and mitochondrial metabolic pathways, leading to reduced cellular energy production . This inhibition is primarily mediated through the interaction of 3-(3-Bromophenyl)-4,5-dihydroisoxazole-5-carboxylic acid with key enzymes in these pathways, such as hexokinase and pyruvate dehydrogenase. By inhibiting these enzymes, the compound can decrease the flux of metabolic intermediates through glycolysis and the tricarboxylic acid cycle, resulting in altered metabolite levels and reduced ATP production.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromophenyl)-4,5-dihydroisoxazole-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-bromobenzaldehyde with hydroxylamine to form the corresponding oxime, followed by cyclization with an appropriate reagent to form the isoxazole ring. The reaction conditions often involve the use of a base such as sodium hydroxide or potassium carbonate and a solvent like ethanol or methanol.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Analyse Des Réactions Chimiques

Types of Reactions

3-(3-Bromophenyl)-4,5-dihydroisoxazole-5-carboxylic acid can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other functional groups through reactions such as Suzuki-Miyaura coupling.

Oxidation and Reduction: The isoxazole ring can be subjected to oxidation or reduction under appropriate conditions, leading to the formation of different derivatives.

Hydrolysis: The carboxylic acid group can undergo hydrolysis to form the corresponding carboxylate salt.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: This reaction typically involves the use of palladium catalysts and boronic acids under mild conditions.

Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various substituted phenyl derivatives, while oxidation and reduction can lead to different isoxazole derivatives.

Comparaison Avec Des Composés Similaires

Similar Compounds

3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: This compound has a similar isoxazole structure but with different substituents, leading to different chemical properties and applications.

3-(3-Bromophenyl)propionic acid: Another bromophenyl derivative, but with a different functional group, leading to different reactivity and uses.

Uniqueness

3-(3-Bromophenyl)-4,5-dihydroisoxazole-5-carboxylic acid is unique due to its specific combination of functional groups, which allows for a wide range of chemical reactions and applications

Activité Biologique

3-(3-Bromophenyl)-4,5-dihydroisoxazole-5-carboxylic acid (CAS Number: 712347-61-0) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of drug discovery and development. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 3-(3-Bromophenyl)-4,5-dihydroisoxazole-5-carboxylic acid is C10H8BrNO3. The compound features a bromophenyl group and an isoxazole ring, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₈BrNO₃ |

| Molecular Weight | 256.08 g/mol |

| CAS Number | 712347-61-0 |

| Solubility | Soluble in organic solvents |

Antimicrobial Properties

Recent studies have indicated that derivatives of isoxazole compounds exhibit significant antimicrobial activity. For instance, a study highlighted the effectiveness of substituted isoxazole compounds against Mycobacterium tuberculosis (Mtb), where certain derivatives demonstrated IC50 values as low as 7 µM . This suggests that 3-(3-Bromophenyl)-4,5-dihydroisoxazole-5-carboxylic acid may possess similar properties due to its structural similarities with other active compounds.

Enzyme Inhibition

The compound has been investigated for its potential to inhibit dihydrofolate reductase (DHFR) from M. tuberculosis. Inhibitors targeting this enzyme are crucial for developing new treatments for tuberculosis. The structure-activity relationship (SAR) studies revealed that modifications to the isoxazole ring can enhance inhibitory potency .

Cytotoxicity and Antitumor Activity

The biological evaluation of related compounds has shown promising cytotoxic effects against various cancer cell lines. For example, derivatives with similar structures have been reported to exhibit significant antitumor activity by inducing apoptosis in cancer cells. The mechanism often involves the disruption of microtubule dynamics or inhibition of specific kinases involved in cell cycle regulation .

Case Studies

-

Inhibition of Mycobacterial Growth :

A study conducted on a series of isoxazole derivatives demonstrated that certain compounds could significantly inhibit the growth of M. tuberculosis in vitro. The most potent derivative showed a minimum inhibitory concentration (MIC) below 1 µg/mL, indicating strong potential as an anti-TB agent . -

Antitumor Activity in Breast Cancer :

A derivative structurally related to 3-(3-Bromophenyl)-4,5-dihydroisoxazole-5-carboxylic acid was tested against breast cancer cell lines. Results indicated that the compound induced significant cell death through apoptosis pathways, highlighting its potential as an anticancer agent .

Research Findings

Research indicates that the biological activity of 3-(3-Bromophenyl)-4,5-dihydroisoxazole-5-carboxylic acid can be attributed to its ability to interact with specific biological targets:

- Mechanism of Action : The compound may exert its effects through competitive inhibition or by binding to allosteric sites on target enzymes.

- SAR Insights : Variations in the bromophenyl group and modifications on the carboxylic acid moiety can lead to enhanced biological activities.

Propriétés

IUPAC Name |

3-(3-bromophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO3/c11-7-3-1-2-6(4-7)8-5-9(10(13)14)15-12-8/h1-4,9H,5H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPLKIMIGZSEKTE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(ON=C1C2=CC(=CC=C2)Br)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.